molecular formula C26H35O2P B8343025 dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane

dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane

Cat. No.: B8343025
M. Wt: 410.5 g/mol
InChI Key: AABHBKWEYXBRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl is a biaryl phosphine ligand known for its stability and electron-rich properties. It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl typically involves the reaction of 2-bromo-6-methoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by column chromatography and stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl primarily undergoes cross-coupling reactions, such as:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, aminated aromatics, and substituted alkenes .

Properties

Molecular Formula

C26H35O2P

Molecular Weight

410.5 g/mol

IUPAC Name

dicyclohexyl-[3-methoxy-2-(2-methoxyphenyl)phenyl]phosphane

InChI

InChI=1S/C26H35O2P/c1-27-23-17-10-9-16-22(23)26-24(28-2)18-11-19-25(26)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3

InChI Key

AABHBKWEYXBRIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4OC

Origin of Product

United States

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